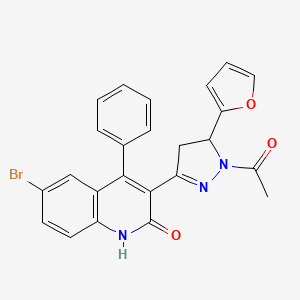

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

描述

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolines. This compound is characterized by its unique structure, which includes a pyrazolidinylidene group, a furanyl group, a bromine atom, and a phenyl group attached to a quinolinone core. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies .

属性

IUPAC Name |

3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O3/c1-14(29)28-20(21-8-5-11-31-21)13-19(27-28)23-22(15-6-3-2-4-7-15)17-12-16(25)9-10-18(17)26-24(23)30/h2-12,20H,13H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOJHBVVRMOYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted quinolines, furans, and pyrazolidines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The exact methods used in industrial production are often kept confidential by manufacturers .

化学反应分析

Types of Reactions

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The bromine atom and other functional groups can be substituted with other atoms or groups, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield different reduced forms of the compound. Substitution reactions can produce a wide range of derivatives with different functional groups .

科学研究应用

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and biological context .

相似化合物的比较

Similar Compounds

Similar compounds to 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one include other quinoline derivatives with different substituents. Examples include:

- 6-bromo-4-phenyl-2-quinolinone

- 3-pyrazolidinylidene-6-bromo-4-phenyl-2-quinolinone

- 1-acetyl-5-(2-furanyl)-3-pyrazolidinylidene-4-phenyl-2-quinolinone .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

The compound 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a quinoline backbone with a pyrazole moiety, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives. The compound has shown promise in various assays:

- Inhibition of Xanthine Oxidase :

- Antioxidant Properties :

-

Antimicrobial Activity :

- Preliminary studies suggest that similar pyrazole compounds possess antimicrobial properties against various pathogens. Further investigation into this compound's spectrum of activity is warranted.

Case Study 1: Xanthine Oxidase Inhibition

A study assessing the inhibitory effects of various pyrazole derivatives on xanthine oxidase revealed that the compound exhibited significant inhibition at concentrations that are pharmacologically relevant. This supports its potential use in treating hyperuricemia and related disorders.

| Compound | IC50 (µM) | Assay Description |

|---|---|---|

| Compound A | 5.30 | Inhibition of bovine xanthine oxidase |

| Compound B | 10.00 | Inhibition of bovine xanthine oxidase |

Case Study 2: Antioxidant Activity

In a comparative analysis of pyrazole derivatives, compounds structurally similar to the one in focus were tested for their ability to scavenge free radicals. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in cell cultures.

The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in metabolic pathways:

- Xanthine Oxidase : The inhibition mechanism likely involves binding to the active site of the enzyme, preventing substrate conversion and thereby reducing uric acid production.

常见问题

Q. What are the recommended synthetic routes for preparing 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 6-bromo-4-phenylquinolin-2(1H)-one with a furan-substituted pyrazoline precursor (e.g., via Claisen-Schmidt condensation using acetylated pyrazole intermediates) .

- Step 2 : Bromination at the quinoline C6 position using NBS (N-bromosuccinimide) under controlled conditions to avoid over-substitution .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and HRMS to confirm regioselectivity .

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and non-covalent interactions (e.g., hydrogen bonding, π-π stacking). For pyrazole-quinoline hybrids, crystals are typically grown via slow evaporation in ethanol or DCM/hexane mixtures. Data refinement using software like SHELX or OLEX2 ensures accurate bond lengths/angles and reveals conformational rigidity .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) stretches .

- NMR : ¹H NMR distinguishes diastereotopic protons in the dihydropyrazole ring (δ 3.5–4.5 ppm) and bromine-induced deshielding in quinoline protons .

- LC-MS : Confirm molecular ion peaks and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Pyrazole and quinoline moieties often target ATP-binding pockets .

- MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100+ ns trajectories, highlighting key residues for mutagenesis studies .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of furan) .

- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Adjust formulations (e.g., PEGylation) to enhance solubility .

Q. How do substituents (e.g., bromine at C6, furan at pyrazole) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian09 or ORCA can map HOMO-LUMO gaps and electrostatic potentials. Bromine’s electron-withdrawing effect increases quinoline electrophilicity, while furan enhances π-conjugation .

- Potentiometric Titrations : Determine pKa values in non-aqueous solvents (e.g., DMF) to assess protonation sites and stability under physiological pH .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s anticancer activity across cell lines?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., MTT/WST-1) across ≥3 independent labs. Control for cell passage number and serum batch variations .

- Transcriptomic Profiling : RNA-seq or CRISPR screens can identify resistance mechanisms (e.g., upregulation of efflux pumps like P-gp) .

Q. Why do crystallographic data sometimes differ from computational predictions for this compound?

- Methodological Answer :

- Check Crystal Packing Effects : Intermolecular forces (e.g., halogen bonding with bromine) may distort geometry vs. gas-phase DFT models .

- Validate Force Fields : Re-optimize parameters for pyrazole-quinoline systems in MD software to improve agreement with experimental data .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。